![molecular formula C14H18N2O3 B7567774 Phenyl 4-acetyl-1,4-diazepane-1-carboxylate](/img/structure/B7567774.png)
Phenyl 4-acetyl-1,4-diazepane-1-carboxylate
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Overview
Description
Phenyl 4-acetyl-1,4-diazepane-1-carboxylate, also known as PAC, is a chemical compound that belongs to the class of diazepanes. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anti-cancer agent. PAC has also shown promise in other areas of scientific research, including neuroscience, immunology, and drug delivery systems.
Mechanism of Action
The mechanism of action of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.
Biochemical and Physiological Effects
Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis and cell division, as well as the modulation of immune system function. Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has also been shown to have antioxidant properties, protecting cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Phenyl 4-acetyl-1,4-diazepane-1-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, Phenyl 4-acetyl-1,4-diazepane-1-carboxylate can be difficult to work with due to its low solubility in water and other common solvents. Additionally, Phenyl 4-acetyl-1,4-diazepane-1-carboxylate may have limited bioavailability and may require specialized delivery systems to be effective in vivo.
Future Directions
There are many potential future directions for research on Phenyl 4-acetyl-1,4-diazepane-1-carboxylate, including:
- Development of more efficient synthesis methods to increase yields and reduce costs.
- Investigation of the potential use of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate in combination with other anti-cancer agents to enhance efficacy.
- Exploration of the potential use of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate in drug delivery systems, such as liposomes or nanoparticles.
- Investigation of the potential use of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases.
- Further elucidation of the mechanism of action of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate, including identification of specific targets and pathways involved in its anti-cancer effects.
Synthesis Methods
The synthesis of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate involves the reaction of phenylacetic acid with ethylenediamine, followed by acetylation with acetic anhydride. The resulting compound is then treated with phosgene to yield Phenyl 4-acetyl-1,4-diazepane-1-carboxylate. This method of synthesis has been optimized to produce high yields of pure Phenyl 4-acetyl-1,4-diazepane-1-carboxylate, making it suitable for large-scale production.
Scientific Research Applications
Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that Phenyl 4-acetyl-1,4-diazepane-1-carboxylate exhibits anti-cancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
phenyl 4-acetyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-12(17)15-8-5-9-16(11-10-15)14(18)19-13-6-3-2-4-7-13/h2-4,6-7H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHCIRIPSXRWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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